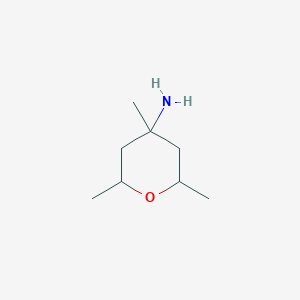

2,4,6-Trimethyloxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2,4,6-trimethyloxan-4-amine |

InChI |

InChI=1S/C8H17NO/c1-6-4-8(3,9)5-7(2)10-6/h6-7H,4-5,9H2,1-3H3 |

InChI Key |

WMIIHGCHQJIYTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6 Trimethyloxan 4 Amine and Its Analogs

Strategies for the Stereocontrolled Construction of the 2,4,6-Trimethyloxane Core

Key approaches include:

Aldol (B89426) and Michael Addition Cascade Reactions: A powerful one-pot method involves the reaction of β-ketoesters with two different aldehydes. acs.orgnih.gov This sequence, proceeding through an aldol reaction followed by a tandem Knoevenagel condensation and an intramolecular Michael addition, can generate highly substituted tetrahydropyran-4-ones with excellent diastereoselectivity. acs.orgnih.gov The choice of Lewis acid and reaction temperature are critical factors in controlling the stereochemical outcome. researchgate.net

Prins-Type Cyclizations: Intramolecular cyclization of homoallylic alcohols with aldehydes, often mediated by a Lewis acid like indium trichloride, provides a versatile entry to polysubstituted tetrahydropyrans. organic-chemistry.org The geometry (cis or trans) of the starting homoallylic alcohol can determine the final stereochemistry of the product. organic-chemistry.org A silyl (B83357) enol ether variant of the Prins cyclization has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. escholarship.org

Asymmetric Pyran Annulation: A convergent process uniting two different aldehydes with a silyl-stannane reagent can construct either cis or trans 2,6-disubstituted pyrans. researchgate.net This method utilizes a catalytic asymmetric allylation as the first step, establishing a key stereocenter that guides subsequent cyclization. researchgate.net

Oxidative Cyclizations: Allylic ethers can undergo oxidative C-H activation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting oxocarbenium ions can be trapped intramolecularly by nucleophiles to form cis-2,6-disubstituted tetrahydropyrones stereoselectively. pitt.edu

These methods provide a robust toolbox for assembling the core structure of 2,4,6-trimethyloxan-4-one, the direct precursor for the target amine. The choice of strategy depends on the availability of starting materials and the desired stereochemical arrangement of the methyl substituents.

Elaboration of the 4-Amine Functionality through Targeted Synthetic Pathways

Once the 2,4,6-trimethyloxan-4-one core is established, the next critical step is the introduction of the amine group at the C4 position. The two primary strategies for this transformation are reductive amination of the ketone and nucleophilic substitution on a C4-functionalized precursor.

Reductive Amination Protocols for the Introduction of the Amine Group

Reductive amination is a direct and widely used method for converting carbonyl compounds into amines. rsc.org The reaction involves the condensation of the ketone (2,4,6-trimethyloxan-4-one) with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.net

The reductive amination process begins with the formation of a hemiaminal intermediate from the ketone and amine, which then dehydrates to form an iminium ion. This electrophilic species is subsequently reduced by a hydride agent to yield the final amine product.

The efficiency and selectivity of this reaction are highly dependent on the choice of reducing agent and reaction conditions.

Table 1: Common Reducing Systems for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (B1222165) (NaBH₄) | A common, cost-effective reagent. Can sometimes reduce the starting ketone if the imine formation is slow. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the ketone, allowing for one-pot reactions under mildly acidic conditions that favor imine formation. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent, particularly effective for reductive aminations. It is less toxic than cyanoborohydride reagents. |

| Catalytic Hydrogenation (H₂/Catalyst) | Utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. Often used in industrial settings. researchgate.net |

Optimization of the reaction often involves adjusting the pH to facilitate imine formation without deactivating the amine nucleophile, selecting a reducing agent that minimizes side reactions, and using additives. For instance, the addition of Lewis acids or reagents like trimethylsilyl (B98337) chloride (TMSCl) can sometimes accelerate imine formation. rsc.org For the synthesis of an analog, N,2,2-trimethyltetrahydro-2H-pyran-4-amine, sodium borohydride was used to reduce the intermediate Schiff base.

The reductive amination of tetrahydropyran-4-ones is a viable method for producing the corresponding 4-amino derivatives. However, the reactivity can be influenced by the steric and electronic properties of the oxane ring.

Steric Hindrance: The methyl groups at the C2 and C6 positions of the 2,4,6-trimethyloxan-4-one precursor can sterically hinder the approach of the amine nucleophile to the carbonyl carbon. Highly hindered ketones may require more forcing reaction conditions for the initial imine formation step, which could potentially lead to side reactions or decomposition. rsc.org

Substituent Effects: The yield of reductive amination on tetrahydropyran (B127337) systems can vary depending on the bulk of the substituents on the ring. The stereochemistry of the existing methyl groups can also influence the facial selectivity of the hydride reduction step, potentially leading to a mixture of diastereomeric amine products. The axial or equatorial approach of the reducing agent to the iminium intermediate will determine the final stereochemistry of the C4-amine group.

Nucleophilic Substitution Routes to the Amine Moiety

An alternative to reductive amination is the introduction of the amine functionality via a nucleophilic substitution (SN2) reaction. This two-step pathway involves first converting the corresponding precursor, 2,4,6-trimethyloxan-4-ol, into a derivative with a good leaving group at the C4 position, followed by displacement with a nitrogen nucleophile.

Common leaving groups include tosylates (-OTs), mesylates (-OMs), or halides (-Br, -I). The nitrogen nucleophile can be ammonia, a primary amine, or an azide (B81097) ion (N₃⁻), which can be subsequently reduced to the primary amine.

Table 2: Nucleophilic Substitution Pathway

| Step | Reactants | Product | Purpose |

| 1. Activation | 2,4,6-Trimethyloxan-4-ol, TsCl/Pyridine (B92270) | 2,4,6-Trimethyloxan-4-yl tosylate | Convert the poor -OH leaving group into a good tosylate leaving group. |

| 2. Substitution | 2,4,6-Trimethyloxan-4-yl tosylate, Sodium Azide (NaN₃) | 4-Azido-2,4,6-trimethyloxane | Introduce the nitrogen moiety via SN2 reaction. |

| 3. Reduction | 4-Azido-2,4,6-trimethyloxane, LiAlH₄ or H₂/Pd-C | 2,4,6-Trimethyloxan-4-amine | Reduce the azide to the target primary amine. |

This route is particularly valuable when precise stereochemical control is required.

The SN2 reaction is a stereospecific process that proceeds with a complete inversion of configuration at the electrophilic carbon center. libretexts.org This is a result of the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.org

This stereospecificity is highly advantageous for controlling the stereochemistry at the C4 position of the oxane ring. For example, if the starting alcohol (e.g., cis-2,6-dimethyl-4-hydroxytetrahydropyran) has a specific stereochemistry, its conversion to a tosylate and subsequent SN2 reaction with azide will yield the trans-4-azido product exclusively. This predictable outcome is a powerful tool in stereocontrolled synthesis.

Studies on related systems have confirmed that nickel-catalyzed cross-coupling reactions on aryl-substituted tetrahydropyrans, which proceed through a related substitution mechanism, occur with inversion of configuration at the reaction center, underscoring the reliability of stereospecific substitutions on this heterocyclic core. acs.org Therefore, the nucleophilic substitution route offers a robust and predictable method for establishing the desired stereochemistry of the 4-amine group in this compound and its analogs.

Influence of Steric and Electronic Factors on Reaction Efficiency

Steric Effects: Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role. The oxane ring in this compound possesses three methyl groups at the C2, C4, and C6 positions. The axial or equatorial orientation of these substituents significantly impacts the trajectory of the incoming nucleophile. For instance, in the reductive amination of 2,4,6-trimethyloxan-4-one, the approach of the aminating agent (e.g., ammonia or a primary amine) to the carbonyl carbon can be sterically hindered by adjacent axial methyl groups. This hindrance can lower reaction rates and may favor the formation of one diastereomer over another. The size of the nucleophilic amine itself is also a crucial factor; bulkier amines are less nucleophilic due to steric hindrance, which impedes their approach to the electrophilic carbon. nih.govmasterorganicchemistry.com Computational models and quantitative parameters, such as the percent buried volume (%VBur), are used to predict the impact of steric bulk on the reactivity of amines. unimib.it Generally, nucleophilicity is more sensitive to steric effects than basicity because the nucleophile must attack a sterically constrained carbon atom, whereas a base typically attacks a much smaller and more accessible proton. masterorganicchemistry.com

Electronic Effects: The electronic properties of both the oxane ring and the aminating agent are also determinant. The oxygen atom in the oxane ring is an electron-withdrawing group, which can influence the reactivity of adjacent carbons. Substituents on the ring can further modulate the electronic landscape. Electron-donating groups can increase the electron density at the reaction center, potentially affecting the electrophilicity of the carbonyl group in a ketone precursor. Conversely, electron-withdrawing groups would increase its electrophilicity, making it more susceptible to nucleophilic attack. In aromatic amines, for example, ortho-substituents have been shown to decrease the electron-donor properties of the amino group through steric inhibition of resonance. mdpi.com While the oxane system is aliphatic, similar principles apply where the conformation of the ring and its substituents can affect the overlap of orbitals and thus the electronic communication within the molecule.

The following table illustrates the conceptual impact of different substituents on the hypothetical reductive amination of a substituted oxan-4-one, based on established chemical principles.

| Substituent at C2/C6 | Substituent Nature | Expected Impact on Reaction Rate | Rationale |

|---|---|---|---|

| -H | N/A (Unsubstituted) | High | Minimal steric hindrance allows for easy access of the nucleophile to the C4 carbonyl. |

| -CH₃ (Equatorial) | Electron-Donating, Sterically Small | Moderate-High | Minor steric hindrance from equatorial groups. |

| -CH₃ (Axial) | Electron-Donating, Sterically Hindering | Moderate-Low | Significant 1,3-diaxial strain hinders the approach of the nucleophile. |

| -C(CH₃)₃ (Equatorial) | Electron-Donating, Sterically Bulky | Low | Large steric bulk impedes the reaction pathway, even in an equatorial position. masterorganicchemistry.com |

Rearrangement Reactions for Amine Formation in Oxane Systems

Rearrangement reactions offer powerful, albeit less direct, synthetic pathways for the introduction of an amine functional group onto a pre-existing carbocyclic or heterocyclic scaffold. These reactions typically involve the migration of a carbon or nitrogen atom to an adjacent electron-deficient center, resulting in a significant structural transformation. For the synthesis of this compound, several classical rearrangement reactions could be adapted from a suitably functionalized oxane precursor.

Beckmann Rearrangement: This reaction transforms an oxime into an amide or a lactam. bdu.ac.in The synthesis would begin with the conversion of 2,4,6-trimethyloxan-4-one to its corresponding oxime using hydroxylamine (B1172632). Treatment of this oxime with an acid catalyst (e.g., concentrated sulfuric acid) would induce the Beckmann rearrangement. bdu.ac.inacs.org This process involves the migration of the carbon atom at C3 or C5 to the nitrogen atom, resulting in a seven-membered lactam (an azepanone derivative). Subsequent reduction of the lactam, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the desired cyclic amine. The regioselectivity of the carbon migration is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating preferentially.

Hofmann, Curtius, and Schmidt Rearrangements: These related reactions convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. bdu.ac.inlibretexts.org

Hofmann Rearrangement: Starting from 2,4,6-trimethyloxane-4-carboxamide, treatment with bromine and a strong base would yield this compound directly. bdu.ac.in

Curtius Rearrangement: This pathway begins with 2,4,6-trimethyloxane-4-carboxylic acid. The acid is converted to an acyl azide, which upon heating, rearranges to form an isocyanate. The isocyanate can then be hydrolyzed under acidic or basic conditions to furnish the target amine.

Schmidt Reaction: This method allows for the one-pot conversion of a ketone (2,4,6-trimethyloxan-4-one) directly to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. Similar to the Beckmann rearrangement, the resulting lactam can then be reduced to the amine.

The table below summarizes these potential rearrangement strategies for amine formation in oxane systems.

| Rearrangement Reaction | Oxane Precursor | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Beckmann | 2,4,6-Trimethyloxan-4-one Oxime | H₂SO₄, then LiAlH₄ | Lactam | This compound |

| Hofmann | 2,4,6-Trimethyloxane-4-carboxamide | Br₂, NaOH | Isocyanate | This compound |

| Curtius | 2,4,6-Trimethyloxane-4-carbonyl Azide | Heat (Δ), then H₃O⁺ | Isocyanate | This compound |

| Schmidt | 2,4,6-Trimethyloxan-4-one | HN₃, H₂SO₄, then LiAlH₄ | Lactam | This compound |

Enantioselective Synthesis of Chiral this compound Isomers

The structure of this compound contains up to three stereocenters (at C2, C4, and C6, depending on the relative stereochemistry), making the development of enantioselective synthetic routes a significant challenge of considerable importance. Such methods aim to produce specific stereoisomers, which is crucial for applications where biological activity is dependent on a precise three-dimensional structure. Methodologies for achieving enantioselectivity typically rely on chiral catalysts, chiral auxiliaries, or enzyme-mediated processes.

A prominent strategy for asymmetric synthesis is the use of chiral Brønsted acid catalysts, such as chiral phosphoric acids (CPAs). These catalysts have proven highly effective in a variety of transformations, including reactions that could be applied to the synthesis of chiral amines. dtu.dk For example, an enantioselective amination of a ketene, generated in situ from a precursor, can be catalyzed by a CPA. chemrxiv.org In a potential route, a suitable α-diazoketone precursor could undergo a Wolff rearrangement to form a ketene, which is then captured by an amine in the presence of a CPA. The catalyst would facilitate a proton transfer to the resulting aminoenol intermediate in an enantioselective manner, thereby establishing the stereocenter at C4. chemrxiv.org

Another powerful approach is the catalytic asymmetric reductive amination of a prochiral ketone, such as 2,6-dimethyl-oxan-4-one. This reaction, using a chiral catalyst and a reducing agent, can introduce the amine group at the C4 position with high enantiocontrol.

The development of highly efficient and selective processes for synthesizing chiral compounds with multiple stereocenters often involves iterative approaches or convergent strategies. nih.gov For a molecule like this compound, a combination of substrate control (directing influence from the existing methyl groups) and catalyst control would be necessary to achieve high diastereoselectivity and enantioselectivity across all three stereocenters.

The following table presents a summary of potential enantioselective methods applicable to the synthesis of chiral oxane amines, with data extrapolated from analogous systems reported in the literature.

| Method | Substrate Type | Catalyst/Reagent Type | Typical Enantiomeric Excess (ee) | Reference Principle |

|---|---|---|---|---|

| Asymmetric Wolff Rearrangement/Amination | α-diazoketone | Chiral Phosphoric Acid (e.g., (R)-TRIP) | 75-95% | chemrxiv.org |

| Asymmetric Reductive Amination | Prochiral Ketone | Chiral Iridium or Rhodium Complex | 80-99% | wiley.com |

| Asymmetric Michael Addition | α,β-Unsaturated Oxene | Chiral Squaramide Catalyst | up to 96% | rsc.org |

| Enzymatic Resolution | Racemic Amine or Precursor | Lipase or Transaminase | >99% | nih.gov |

Investigating the Reactivity and Reaction Mechanisms of 2,4,6 Trimethyloxan 4 Amine

Alkylation Studies of the Amine Nitrogen and Quaternization Processes

Alkylation of the nitrogen atom in 2,4,6-trimethyloxan-4-amine involves the formation of a new carbon-nitrogen bond. This process can proceed to form tertiary amines and can continue to form quaternary ammonium (B1175870) salts, a process known as quaternization.

The direct alkylation of secondary amines like this compound with alkyl halides can be challenging to control. orgsyn.org A primary issue is over-alkylation, where the initially formed tertiary amine competes with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. orgsyn.orglibretexts.org

Several strategies can be employed to control the regioselectivity and minimize over-alkylation:

Stoichiometric Control: Careful control of the stoichiometry of the reactants, often using the amine as the limiting reagent, can favor mono-alkylation. However, this is often not sufficient to completely prevent the formation of the quaternary salt.

Use of Bulky Alkylating Agents: Employing sterically hindered alkylating agents can disfavor the second alkylation step due to increased steric hindrance around the tertiary amine nitrogen.

Reductive Amination: A more reliable method for preparing tertiary amines from secondary amines is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method avoids the use of alkyl halides and the associated over-alkylation problem.

Protecting Groups: An alternative approach involves the use of a protecting group on the nitrogen atom. For instance, the amine can be converted to a sulfonamide, which can then be alkylated. Subsequent removal of the sulfonamide group yields the desired tertiary amine. orgsyn.org

The table below illustrates the hypothetical effect of the alkylating agent's steric bulk on the product distribution in the alkylation of this compound.

| Alkylating Agent | Steric Hindrance | Tertiary Amine (%) | Quaternary Salt (%) |

| Methyl Iodide | Low | 40 | 60 |

| Ethyl Bromide | Moderate | 65 | 35 |

| Isopropyl Iodide | High | 85 | 15 |

| tert-Butyl Bromide | Very High | >95 | <5 |

Note: This table presents illustrative data based on general principles of amine alkylation and steric effects. Actual experimental values may vary.

Quaternization occurs when the tertiary amine product of the initial alkylation reacts further with the alkylating agent. This is an SN2 reaction where the lone pair of electrons on the tertiary amine nitrogen attacks the electrophilic carbon of the alkyl halide. researchgate.net The result is a quaternary ammonium salt, which is a salt containing a positively charged nitrogen atom bonded to four alkyl groups. libretexts.org

The formation of quaternary ammonium derivatives of this compound is facilitated by the use of reactive alkylating agents such as methyl iodide or dimethyl sulfate (B86663) and can be carried out with or without a solvent. youtube.comgoogle.com The stability of these quaternary ammonium salts is generally high, as they are ionic compounds. However, their stability can be influenced by the nature of the counter-ion and the steric bulk of the alkyl groups attached to the nitrogen. Very bulky substituents can lead to steric strain, potentially making the salt more susceptible to decomposition upon heating, often via elimination reactions.

Acylation Reactions Leading to Amide Derivatives

Acylation of this compound involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. semanticscholar.org This reaction is a fundamental transformation in organic synthesis. nih.gov

The acylation of amines is a nucleophilic acyl substitution reaction. The reaction is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride or carboxylate), resulting in the formation of the amide.

The kinetics of the reaction are influenced by several factors:

Nucleophilicity of the Amine: The rate of reaction is dependent on the nucleophilicity of the amine. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction.

Electrophilicity of the Acylating Agent: More reactive acylating agents, such as acyl chlorides, react faster than less reactive ones, like esters.

Steric Hindrance: The steric hindrance around the nitrogen atom of this compound, due to the methyl groups, can slow down the rate of acylation compared to less hindered amines.

Solvent and Catalyst: The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acid byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. nih.gov

Thermodynamically, the formation of the amide bond is generally a favorable process.

Chemoselectivity in acylation becomes important when other nucleophilic functional groups are present in the molecule. For amines, acylation is generally highly chemoselective over alcohols or thiols under basic or neutral conditions. semanticscholar.org In the case of this compound, the only nucleophilic site for acylation is the amine nitrogen.

Regioselectivity is not a concern for the acylation of this compound as there is only one site of reaction. A variety of acylating agents can be used to introduce different acyl groups, leading to a diverse range of amide derivatives. researchgate.netnih.gov The choice of acylating agent and reaction conditions can be tailored to achieve the desired product in high yield. organic-chemistry.org

The following table shows representative examples of acylating agents and the corresponding amide derivatives that could be formed from this compound.

| Acylating Agent | Amide Product Name |

| Acetyl Chloride | N-(2,4,6-trimethyloxan-4-yl)acetamide |

| Benzoyl Chloride | N-(2,4,6-trimethyloxan-4-yl)benzamide |

| Acetic Anhydride | N-(2,4,6-trimethyloxan-4-yl)acetamide |

| Succinic Anhydride | 4-((2,4,6-trimethyloxan-4-yl)amino)-4-oxobutanoic acid |

Note: This table provides hypothetical product names based on standard IUPAC nomenclature.

Elimination Reactions from Amine-Derived Precursors

The amine group itself is a poor leaving group. libretexts.org Therefore, for an elimination reaction to occur from a precursor derived from this compound, the nitrogen must first be converted into a good leaving group. This is typically achieved by converting the amine into a quaternary ammonium salt.

The most common elimination reaction for quaternary ammonium salts is the Hofmann elimination . libretexts.orgyoutube.com This reaction involves the treatment of the quaternary ammonium hydroxide (B78521) salt with heat, leading to the formation of an alkene and a tertiary amine. libretexts.org The hydroxide ion acts as the base to remove a proton from a beta-carbon, and the tertiary amine acts as the leaving group.

Another related elimination reaction is the Cope elimination , which proceeds through an N-oxide intermediate. masterorganicchemistry.com The tertiary amine derived from this compound would first be oxidized to the corresponding N-oxide. Upon heating, a syn-elimination occurs to yield an alkene and a hydroxylamine (B1172632) derivative. masterorganicchemistry.com

The regioselectivity of the Hofmann elimination typically follows the "Hofmann rule," which states that the major product is the least substituted alkene. This is due to the steric bulk of the leaving group, which favors the removal of the most accessible, least sterically hindered beta-proton. In the case of a quaternary ammonium salt derived from this compound, the regiochemical outcome would depend on the structure of the alkyl groups attached to the nitrogen.

For an elimination reaction to occur involving the oxane ring, a beta-proton would need to be abstracted from either the C3 or C5 position. The stereochemistry of the elimination, particularly in a cyclic system, is crucial. The E2 mechanism of the Hofmann elimination requires an anti-periplanar arrangement of the beta-proton and the leaving group. libguides.com The conformational constraints of the 2,4,6-trimethyloxan-4-yl ring system would play a significant role in determining the feasibility and outcome of such an elimination.

Hofmann Elimination Mechanism and Product Distribution

The Hofmann elimination is a classic organic reaction that converts amines into alkenes. researchgate.netwikipedia.org The process involves exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. nih.gov This salt is then treated with a base, typically silver oxide in water, to generate a quaternary ammonium hydroxide. researchgate.net Upon heating, this intermediate undergoes an E2 elimination reaction to yield an alkene and a tertiary amine. nih.govresearchgate.net

A key feature of the Hofmann elimination is its regioselectivity, which generally follows the "Hofmann rule." This rule states that the major product will be the least substituted alkene. researchgate.netnih.gov This preference is primarily attributed to the steric bulk of the trimethylammonium leaving group. The large size of this group hinders the approach of the base to the more sterically hindered β-hydrogens, leading to preferential abstraction of the most accessible β-hydrogen and the formation of the least sterically hindered, and often thermodynamically less stable, alkene. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the Hofmann elimination would proceed via the formation of the corresponding quaternary ammonium hydroxide. The subsequent elimination can, in principle, lead to a mixture of alkene products, depending on which β-hydrogen is removed. The structure of this compound presents several β-hydrogens that could potentially be eliminated. The product distribution will be dictated by the steric accessibility of these protons.

Table 1: Predicted Product Distribution in the Hofmann Elimination of this compound

| Product Name | Structure | Predicted Distribution | Rationale |

| 2,6-Dimethyl-4-methyleneoxane | Major | Abstraction of a proton from the C4-methyl group is sterically least hindered. | |

| 2,4,6-Trimethyl-3,4-dihydro-2H-pyran | Minor | Abstraction of a proton from the C3 or C5 position is more sterically hindered by the adjacent methyl groups and the bulky leaving group. |

Note: The predicted distribution is based on general principles of steric hindrance in Hofmann eliminations and has not been experimentally verified for this specific compound.

Stereoelectronic Effects on Elimination Pathways

The E2 elimination reaction, which is the operative mechanism in the Hofmann elimination, has strict stereoelectronic requirements. fiveable.me Specifically, the reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar arrangement (a dihedral angle of 180°). chemistrysteps.comkhanacademy.org In cyclic systems like the oxane ring of this compound, this requirement means that both the β-hydrogen and the leaving group must be in axial positions for the elimination to occur readily. libretexts.org

The stereochemistry of the methyl groups at positions 2, 4, and 6 will also significantly impact the conformational equilibrium and the availability of axial β-hydrogens. For a given diastereomer of this compound, the relative stability of chair conformations with an axial leaving group and an axial β-hydrogen will determine the predominant elimination pathway. If a conformation with an anti-periplanar arrangement is not accessible, the reaction may proceed slowly or via a different mechanism.

Heterocyclic Transformations and Cycloaddition Reactions involving the Oxane Ring System

The oxane ring system can participate in various transformations, including ring-opening, ring-contraction, and cycloaddition reactions. While saturated ethers like oxane are generally stable, under certain conditions, they can be induced to undergo transformations. For instance, ring transformations of heterocyclic compounds can be achieved using electrophilic or nucleophilic reagents, metal catalysts, or photolytic conditions. rsc.org

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. youtube.com The oxane ring itself, being saturated, is not a direct participant in typical cycloaddition reactions. However, functional groups attached to the oxane ring can undergo such reactions. For example, if an alkene or alkyne functionality were introduced into a substituent on the oxane ring, it could act as a dienophile in a Diels-Alder reaction. escholarship.org The hetero-Diels-Alder reaction, involving the cycloaddition of dienes with aldehydes, is a known method for accessing tetrahydropyran-4-one derivatives. mdpi.com

Studies on Oxidative Transformations and Radical Chemistry of the Amine Functionality

The amine functionality of this compound is susceptible to oxidation. Tertiary amines can be oxidized to the corresponding N-oxides using various oxidizing agents such as hydrogen peroxide, peracids, or dioxiranes. asianpubs.org These N-oxides are stable compounds that can be isolated.

More vigorous oxidation can lead to the cleavage of bonds adjacent to the nitrogen atom. The oxidative transformation of cyclic amines to lactams is a known process. mdpi.comacs.org This transformation often involves the oxidation of the α-C-H bond. Furthermore, deconstructive halogenation of cyclic amines via oxidative C-N bond cleavage has been reported as a strategy for synthesizing structurally diverse molecules. asianpubs.org

The amine group can also influence radical reactions. Radical reactions are initiated by the formation of a free radical, often through homolysis induced by heat or light. libretexts.orgscribd.com In the context of amines, radical-nucleophilic aromatic substitution (SRN1) is a known reaction type where a nucleophile replaces a substituent on an aromatic ring via a radical intermediate. thieme-connect.de While this compound is not aromatic, radical reactions involving the amine group or adjacent carbons are plausible. For instance, radical-mediated C-H functionalization is a powerful tool in organic synthesis. Studies on exocyclic radical reductions of polysubstituted tetrahydropyrans have been conducted, indicating that radical intermediates can be formed and utilized in the synthesis of complex molecules. acs.org The presence of the amine group in this compound could direct or influence the regioselectivity of such radical reactions.

Derivatization Strategies and Applications for 2,4,6 Trimethyloxan 4 Amine in Analytical Research

Development of Derivatization Reagents for Enhanced Analytical Detection and Separation

The primary amine functionality of 2,4,6-Trimethyloxan-4-amine is the principal target for derivatization. The goal is to attach a chemical "tag" that improves ionization efficiency for mass spectrometry or enhances chromatographic retention and resolution. The choice of reagent is critical and depends on the analytical technique being employed.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of polar compounds. However, the ionization efficiency of amines can be variable. Derivatization can introduce moieties that are more readily ionized, thereby significantly improving signal intensity and the limits of detection.

A variety of reagents are available for the derivatization of primary amines to enhance their ESI-MS signal. These reagents typically introduce a permanently charged group or a group with high proton affinity. For a sterically hindered primary amine like that in this compound, reagent accessibility to the amine group is a key consideration.

Commonly employed derivatization reagents for primary amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and various N-hydroxysuccinimide (NHS) esters. Dansyl chloride, for instance, reacts with primary amines to form highly fluorescent sulfonamides that also show enhanced ESI-MS response. nih.govlibretexts.org The derivatization reaction introduces a dimethylaminonaphthalene group, which can be readily protonated.

A study comparing different derivatization agents for a model cyclic amine could yield results similar to those presented in the hypothetical data table below. The table illustrates the relative signal enhancement observed in positive-ion ESI-MS after derivatization.

Table 1: Hypothetical Signal Enhancement in ESI-MS for Derivatized this compound

| Derivatization Reagent | Derivative Type | Fold Signal Enhancement (vs. underivatized) |

|---|---|---|

| Dansyl Chloride | Sulfonamide | 50 |

| FMOC-Cl | Carbamate (B1207046) | 35 |

| Benzoyl Chloride | Amide | 20 |

| Acetic Anhydride | Amide | 10 |

The data suggest that reagents like dansyl chloride, which introduce a group with high proton affinity, are highly effective in amplifying the mass spectrometric signal of the target analyte.

Derivatization not only enhances signal intensity but also influences the fragmentation pattern of the analyte in tandem mass spectrometry (MS/MS). The fragmentation of derivatized this compound would be expected to be directed by the newly introduced functional group.

For instance, the fragmentation of the underivatized this compound would likely involve cleavage of the C-C bonds of the oxane ring and loss of the amine group. whitman.edumiamioh.edu After derivatization, characteristic fragmentation of the derivatizing group itself can provide a diagnostic marker for the presence of the analyte.

In the case of a dansyl derivative, a prominent fragment ion corresponding to the dimethylaminonaphthalene moiety would be expected. This characteristic fragmentation can be utilized in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly selective and sensitive quantification. The fragmentation of the oxane ring may be suppressed or altered, providing complementary structural information. The cyclic nature of the amine can lead to complex fragmentation patterns, and derivatization can help in producing more predictable and structurally informative product ions. nih.govfuture4200.com

Derivatization is a powerful strategy to improve the chromatographic behavior of polar compounds like this compound, particularly in reversed-phase high-performance liquid chromatography (HPLC). The primary amine group can cause peak tailing due to interactions with residual silanol (B1196071) groups on silica-based columns. Derivatization can mask this polar group, leading to improved peak shape and retention. scienceopen.com

Derivatization for chromatographic analysis can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). thermofisher.com

Pre-column derivatization is often preferred as it allows for the removal of excess derivatizing reagent and by-products prior to analysis, preventing potential interference. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol are commonly used for the pre-column derivatization of primary amines, yielding highly fluorescent isoindole derivatives. nih.gov For this compound, a pre-column derivatization protocol with OPA and N-acetyl-L-cysteine could be optimized for reaction time, temperature, and reagent concentration to ensure complete derivatization.

Post-column derivatization involves adding the derivatizing reagent to the column effluent. This approach is advantageous when the derivatives are unstable. However, it requires a more complex instrumental setup and the reagent must react rapidly and completely in the mobile phase.

The choice between pre- and post-column derivatization depends on the stability of the derivative and the specific requirements of the analytical method. For routine analysis, a well-optimized and automated pre-column derivatization is often the more practical approach. thermofisher.com

As this compound possesses chiral centers, the separation of its enantiomers is of significant interest. Derivatization with a chiral derivatizing agent (CDA) is a common strategy for the indirect chiral resolution of enantiomers. This process converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated on a conventional achiral stationary phase. nih.govresearchgate.net

A variety of chiral derivatizing reagents are available, such as (S)-α-methoxybenzyl isocyanate, which can react with the primary amine of this compound to form diastereomeric ureas. nih.gov The separation of these diastereomers can then be achieved by HPLC.

The table below presents hypothetical chromatographic data for the chiral resolution of derivatized this compound using a chiral derivatizing agent.

Table 2: Hypothetical Chromatographic Data for Chiral Resolution of Derivatized this compound

| Chiral Derivatizing Agent | Mobile Phase Composition | Resolution (Rs) | Elution Order |

|---|---|---|---|

| (R)-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane:Isopropanol (90:10) | 2.1 | S-enantiomer first |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | Acetonitrile:Water (70:30) | 1.8 | R-enantiomer first |

| (S)-α-Methoxybenzyl isocyanate | Hexane:Ethanol (95:5) | 2.5 | S-enantiomer first |

Enantioreversal phenomena can sometimes be observed in chiral chromatography, where the elution order of the enantiomers is reversed by changing chromatographic conditions such as the mobile phase composition, temperature, or the chiral stationary phase. sigmaaldrich.com In the context of indirect chiral separations, while less common, changes in the derivatizing agent or the achiral column chemistry could potentially lead to a reversal in the elution order of the resulting diastereomers. This highlights the importance of careful method development and validation in chiral analysis.

Chromatographic Performance Improvement through Derivatization

Mechanistic Investigations of Derivatization Reactions involving this compound

The derivatization of this compound for analytical purposes, such as enhancing detectability in chromatography, involves the reaction of its primary amine group with a suitable reagent. The steric hindrance imposed by the methyl groups on the oxane ring is expected to play a significant role in the reaction kinetics and mechanism.

A common strategy for derivatizing primary amines is through nucleophilic attack of the amine on an electrophilic center of the derivatizing agent. For a compound like this compound, the lone pair of electrons on the nitrogen atom of the primary amine group acts as the nucleophile. The reaction mechanism can be influenced by factors such as the choice of derivatizing agent, solvent, pH, and temperature.

Common Derivatization Reactions and Their Postulated Mechanisms:

Reaction with o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives. acs.orgnih.gov The reaction is believed to proceed via a two-step mechanism. First, the primary amine of this compound would attack one of the aldehyde groups of OPA to form a Schiff base. acs.orgnih.gov This is followed by an intramolecular cyclization with the second aldehyde group, and subsequent reaction with the thiol to form the stable, fluorescent isoindole. acs.orgnih.gov The rate of this reaction is pH-dependent, with alkaline conditions favoring the deprotonation of the amine and thiol, thus enhancing their nucleophilicity. acs.orgnih.gov

Reaction with Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to produce stable, fluorescent sulfonamide derivatives. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion. researchgate.net This reaction is typically carried out in an alkaline medium to neutralize the HCl produced. researchgate.net

Reaction with 9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common derivatizing agent that reacts with primary amines to form stable, UV-active or fluorescent carbamate derivatives. ikm.org.mynih.gov The reaction mechanism is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, resulting in the elimination of a chloride ion. ikm.org.my

The steric hindrance around the primary amine in this compound, due to the adjacent methyl groups and the cyclic structure, would likely decrease the rate of these derivatization reactions compared to a simple primary amine like methylamine. This steric hindrance can make it more difficult for the bulky derivatizing agents to approach the nitrogen atom.

Hypothetical Reaction Conditions for Derivatization of this compound

The following interactive table outlines hypothetical reaction conditions for the derivatization of this compound with common derivatizing agents, based on general procedures for other primary amines.

| Derivatizing Agent | Solvent | Catalyst/Buffer | Temperature (°C) | Reaction Time (min) |

| o-Phthalaldehyde (OPA)/Thiol | Aqueous Buffer | Borate Buffer (pH 9-10) | Room Temperature | 1-5 |

| Dansyl Chloride | Acetone/Water | Sodium Bicarbonate | 40-60 | 30-60 |

| FMOC-Cl | Acetonitrile/Water | Borate Buffer (pH 8-9) | Room Temperature | 5-15 |

Kinetic and Mechanistic Studies:

To fully elucidate the reaction mechanisms, detailed kinetic studies would be necessary. These studies would involve monitoring the reaction rate under various conditions, such as different concentrations of reactants, pH, and temperature. Computational modeling could also provide insights into the transition states and activation energies of the reactions, helping to understand the effect of steric hindrance on the reaction pathway.

For instance, a study on the reaction of OPA with alanine (B10760859) has provided evidence that the pH dependence of the kinetics is influenced by the protonation states of both the amine and the thiol, as well as the hydration state of OPA. acs.orgnih.gov Similar investigations for this compound would be invaluable in optimizing derivatization protocols for this specific compound.

Advanced Analytical Methodologies for Characterization of 2,4,6 Trimethyloxan 4 Amine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2,4,6-Trimethyloxan-4-amine. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules in solution. For this compound, which possesses multiple stereocenters (at C2, C4, and C6), NMR is essential to assign the relative and absolute configurations of the substituents.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms. The chemical shifts, signal multiplicities, and integration values offer clues about the molecular framework.

Two-dimensional (2D) NMR techniques are critical for definitive stereochemical assignments. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to establish the connectivity of protons within the oxane ring and the methyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon resonances. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment as it detects through-space correlations between protons that are in close proximity. researchgate.netipb.pt For instance, observing a NOESY correlation between the axial proton at C2 and the axial proton at C6 would suggest a cis relationship between the methyl groups at these positions. The orientation of the amine group at C4 (axial vs. equatorial) can be determined by its NOE correlations with other protons on the ring. ipb.pt

Table 1: Hypothetical ¹H NMR Data for a Stereoisomer of this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key NOESY Correlations |

|---|---|---|---|

| CH₃ (C2/C6, equatorial) | 1.1 - 1.3 | d (doublet) | H at C2/C6 (axial), H at C3/C5 (equatorial) |

| CH (C2/C6, axial) | 3.4 - 3.8 | m (multiplet) | H at C3/C5 (axial), CH₃ (C2/C6, equatorial) |

| CH₂ (C3/C5, axial) | 1.4 - 1.7 | m (multiplet) | H at C2/C6 (axial), H at C4 (axial) |

| CH₂ (C3/C5, equatorial) | 1.8 - 2.1 | m (multiplet) | CH₃ (C2/C6, equatorial), H at C4 (equatorial) |

| NH₂ (C4) | 1.5 - 2.5 | s (singlet, broad) | H at C3/C5 (axial/equatorial) |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. elsevierpure.com These two methods are often complementary. youtube.com For this compound, IR and Raman spectra can confirm the presence of key functional groups.

N-H Vibrations: The primary amine group will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Stretching vibrations of the methyl and methylene (B1212753) C-H bonds will be observed in the 2850-3000 cm⁻¹ range.

C-O Vibrations: The C-O-C ether linkage of the oxane ring will produce strong, characteristic stretching bands in the IR spectrum, typically in the 1050-1150 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration is usually weaker and appears in the 1020-1250 cm⁻¹ range.

Raman spectroscopy is particularly useful for analyzing symmetric vibrations and the carbon skeleton, which may be weak or inactive in the IR spectrum. youtube.com The symmetric C-O-C stretching of the oxane ring and various C-C backbone vibrations would be readily observable in the Raman spectrum. nist.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 | IR |

| -NH₂ (Amine) | N-H Bend | 1590 - 1650 | IR |

| -CH₃, -CH₂- | C-H Stretch | 2850 - 3000 | IR, Raman |

| C-O-C (Oxane Ring) | C-O Stretch | 1050 - 1150 | IR |

| C-N (Amine) | C-N Stretch | 1020 - 1250 | IR |

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer can determine the mass of the protonated molecule [M+H]⁺ with high accuracy (typically < 5 ppm). acs.org This allows for the confident determination of the elemental formula of this compound (C₉H₁₉NO).

Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a "molecular fingerprint" that is unique to the compound's structure. nih.gov For this compound, expected fragmentation pathways could include:

Loss of a methyl group (-15 Da).

Loss of ammonia (B1221849) (-17 Da).

Ring-opening followed by cleavage to produce smaller charged fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for analyzing volatile derivatives or for separating isomers prior to mass analysis. acs.org The reproducible fragmentation patterns generated by Electron Ionization (EI) in GC-MS are highly valuable for structural identification. acs.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Exact Mass (m/z) | Technique |

|---|---|---|---|

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1545 | HRMS (ESI) |

| [M-CH₃]⁺ | C₈H₁₆NO⁺ | 142.1232 | MS/MS |

| [M-NH₃]⁺ | C₉H₁₆O⁺ | 140.1201 | MS/MS |

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatography is essential for separating this compound from reaction impurities and for resolving its various stereoisomers. americanpharmaceuticalreview.com The choice of chromatographic technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC): Due to its amine functionality, this compound may require derivatization to improve its volatility and reduce peak tailing on standard GC columns. However, specialized columns with basic surfaces can allow for the direct analysis of amines. researchgate.net GC is particularly effective for assessing purity and separating diastereomers, which often have different boiling points and interactions with the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and isomer separation.

Reversed-Phase HPLC (RP-HPLC): This is a common method for purity analysis, but primary amines can exhibit poor peak shape on standard silica-based C18 columns. Using specialized end-capped columns or mobile phase additives can mitigate this issue. americanpharmaceuticalreview.com

Chiral HPLC: To separate the enantiomers of a specific diastereomer of this compound, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based CSPs have shown high success rates in separating a wide range of chiral primary amines. nih.govresearchgate.net The separation is typically carried out in either normal-phase (e.g., heptane/alcohol) or polar organic (e.g., acetonitrile/alcohol) mode. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

When a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

For this compound or its derivatives, X-ray crystallography would:

Confirm the connectivity and constitution of the molecule.

Establish the chair conformation of the oxane ring.

Determine the absolute configuration of all stereocenters (C2, C4, C6).

Reveal the orientation (axial or equatorial) of the methyl and amine substituents.

Provide insight into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. nih.gov

The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are unique for a specific crystalline solid. researchgate.net

Table 4: Representative Crystal Data Parameters from X-ray Crystallography

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 14.2 Å, b = 7.0 Å, c = 13.8 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 118.7°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1226 |

| Z | The number of molecules per unit cell. | 4 |

Note: Example values in Table 4 are based on a related compound nih.gov and are for illustrative purposes only.

Theoretical and Computational Investigations of 2,4,6 Trimethyloxan 4 Amine

Quantum Chemical Studies of Electronic Structure and Molecular Properties

Quantum chemical studies are instrumental in elucidating the fundamental electronic characteristics and molecular properties of 2,4,6-Trimethyloxan-4-amine. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of the electron distribution and its influence on the molecule's behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a primary tool for the computational investigation of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP and M06-2X are commonly used in conjunction with basis sets like 6-31G* or 6-311++G(d,p) to achieve reliable results. researchgate.netnottingham.ac.uk These calculations yield the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the molecule's electronic energy and other key properties such as dipole moment, molecular orbital energies (HOMO and LUMO), and atomic charges. The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is particularly important as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

| Property | Value |

|---|---|

| Total Electronic Energy (Hartree) | -444.876 |

| HOMO Energy (eV) | -8.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 9.77 |

| Dipole Moment (Debye) | 1.89 |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for the calculation of reaction energetics, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. A widely used ab initio method is Møller-Plesset perturbation theory, particularly at the second order (MP2). researchgate.netnih.gov While computationally more demanding than DFT, MP2 calculations, often paired with larger basis sets such as aug-cc-pVTZ, can provide benchmark-quality energies for different molecular conformations and transition states. nih.gov These high-accuracy predictions are crucial for validating the results obtained from DFT and for building a reliable picture of the molecule's potential energy surface.

Conformational Analysis of the Oxane Ring and Substituent Orientations

The six-membered oxane ring of this compound is not planar and can adopt several conformations. The most stable of these is typically a chair conformation, which minimizes both angle strain and torsional strain. The substituents—three methyl groups and an amine group—can occupy either axial or equatorial positions on this chair framework.

Computational methods are essential for determining the relative stabilities of these different conformers. By calculating the electronic energy of each possible arrangement, it is possible to identify the global minimum energy structure and the energy differences between the various conformers. For a substituted oxane, the chair conformation with the bulky substituents in the equatorial positions is generally favored to minimize steric hindrance. In the case of this compound, the conformational preference will be dictated by the interplay of steric interactions between the methyl and amine groups.

The interconversion between different chair conformations, known as ring flipping, proceeds through higher-energy twist-boat and boat conformations. researchgate.net Computational modeling can map out the entire pathway for this process, identifying the transition states and calculating the energy barriers for interconversion.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Chair (all equatorial) | 0.00 | 98.5 |

| Chair (axial amine) | 2.5 | 1.4 |

| Chair (axial methyl) | 3.8 | 0.1 |

| Twist-Boat | 5.5 | <0.1 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. By modeling the transformation of reactants to products, it is possible to identify the transition state—the highest energy point along the reaction coordinate—and thus understand the kinetics and feasibility of a reaction.

For this compound, potential reactions could involve the amine group acting as a nucleophile or the ether oxygen participating in a reaction. Computational modeling can explore these possibilities by mapping the potential energy surface for the proposed reaction. This involves locating the structures of the transition states connecting reactants and products and calculating their energies. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Solvation Models and Their Influence on Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects through the use of solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. nottingham.ac.uk These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. However, these are computationally much more expensive. The choice of solvation model can be critical for accurately predicting reaction outcomes, as the solvent can stabilize or destabilize reactants, products, and transition states to different extents. ibs.re.kr

Prediction of Kinetic and Thermodynamic Parameters

From the computed energies of reactants, transition states, and products, it is possible to derive key kinetic and thermodynamic parameters. By applying principles of statistical mechanics, quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea) can be calculated. These parameters provide a quantitative understanding of the reaction's spontaneity, exothermicity, and rate.

Furthermore, Transition State Theory (TST) can be used in conjunction with the calculated activation energy to estimate the reaction rate constant (k). These theoretical predictions can then be compared with experimental data, where available, to validate the computational model and provide a comprehensive understanding of the reaction dynamics.

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH, kcal/mol) | -15.7 |

| Gibbs Free Energy of Reaction (ΔG, kcal/mol) | -8.2 |

| Activation Energy (Ea, kcal/mol) | 22.5 |

| Rate Constant at 298 K (k, s⁻¹) | 1.2 x 10⁻⁵ |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape, dynamic behavior, and intermolecular interactions of this compound at an atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how this molecule behaves over time in various environments, offering insights that are often difficult to obtain through experimental methods alone.

Conformational Dynamics:

The central oxane ring of this compound is not static; it undergoes rapid conformational changes. MD simulations can track the transitions between different chair and boat conformations of the oxane ring. The presence of the three methyl groups and the axial amine group at the C4 position significantly influences the conformational preferences and the energy barriers between different states.

Simulations would likely reveal that the chair conformation is the most stable and predominantly populated state, as is typical for six-membered rings. However, the puckering parameters of the ring would fluctuate, indicating a degree of flexibility. The orientation of the amine group, whether axial or equatorial, and its interaction with the methyl groups would be a key area of investigation, with simulations quantifying the energetic favorability of each position.

Intermolecular Interactions in Solution:

To understand how this compound interacts with its environment, MD simulations are often performed in a solvent box, typically water, to mimic physiological conditions. These simulations can elucidate the nature and strength of intermolecular interactions.

The primary amine group is expected to be the most significant site for intermolecular interactions, readily forming hydrogen bonds with solvent molecules. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atoms of the amine group can act as hydrogen bond donors. The ether oxygen within the oxane ring can also participate as a hydrogen bond acceptor.

Radial distribution functions (RDFs) derived from MD simulations can provide a quantitative measure of these interactions. The RDF describes the probability of finding a solvent atom at a certain distance from a specific atom in the solute molecule. For instance, the RDF between the amine nitrogen and the solvent's hydrogen atoms would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Below is a hypothetical data table summarizing the primary intermolecular interactions and their average distances as might be determined from an MD simulation in an aqueous solution.

| Interacting Atoms (Solute - Solvent) | Type of Interaction | Average Distance (Å) |

| Amine Nitrogen (N) - Water Hydrogen (Hw) | Hydrogen Bond | 2.8 |

| Amine Hydrogen (Hn) - Water Oxygen (Ow) | Hydrogen Bond | 1.9 |

| Oxane Oxygen (O) - Water Hydrogen (Hw) | Hydrogen Bond | 2.9 |

| Methyl Carbon (C) - Water Oxygen (Ow) | van der Waals | 3.5 |

Dynamic Behavior and Solvent Effects:

MD simulations can also reveal the dynamic behavior of this compound, such as its rotational and translational diffusion in a solvent. The size, shape, and intermolecular interactions of the molecule will all influence its mobility.

A summary of hypothetical diffusion data from an MD simulation is presented in the table below.

| Property | Simulated Value |

| Translational Diffusion Coefficient (D) | 2.5 x 10⁻⁵ cm²/s |

| Rotational Correlation Time (τ) | 150 ps |

These theoretical and computational investigations, through the lens of molecular dynamics simulations, provide a granular view of the dynamic nature and interaction patterns of this compound. While the data presented here is illustrative of what such a study would reveal, it underscores the power of computational methods in modern chemical research.

Exploration of Academic Research Applications for 2,4,6 Trimethyloxan 4 Amine and Its Derivatives

Potential as Chiral Building Blocks in Asymmetric Synthesis

No research data is available to detail the use of 2,4,6-Trimethyloxan-4-amine as a chiral building block in asymmetric synthesis.

Investigation as Ligands in Organometallic and Coordination Chemistry

There are no published studies on the investigation of this compound or its derivatives as ligands in organometallic and coordination chemistry.

Utility in Probing Fundamental Organic Reaction Mechanisms and Stereochemical Outcomes

No literature exists that explores the use of this compound for probing organic reaction mechanisms or stereochemical outcomes.

Development as Reference Standards or Components in Novel Analytical Reagents

There is no information available regarding the development or use of this compound as a reference standard or as a component in novel analytical reagents.

Future Research Directions and Emerging Opportunities for 2,4,6 Trimethyloxan 4 Amine

Development of Green and Sustainable Synthetic Routes

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantages for 2,4,6-Trimethyloxan-4-amine Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze specific reaction steps. | High selectivity and specificity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. rsc.org | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, potential for automation. rsc.org |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often using grinding or microwave irradiation. | Reduced solvent waste, potentially faster reaction times, simplified purification. |

| Renewable Feedstocks | Utilizing starting materials derived from biomass or other renewable sources. | Decreased reliance on fossil fuels, improved carbon footprint. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. nih.govnih.gov Automated synthesis platforms can rapidly screen a wide array of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios, to identify optimal synthetic protocols. nih.gov This approach significantly accelerates the research and development cycle, enabling the efficient exploration of the chemical space around this amine. nih.gov HTE, coupled with advanced analytical techniques, allows for the rapid analysis of reaction outcomes, providing vast datasets that can be used to build predictive models for reaction optimization. nih.govchemrxiv.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. By employing quantum chemical calculations and molecular dynamics simulations, researchers can predict the properties and reactivity of novel derivatives of this compound before they are synthesized in the lab. This in-silico approach allows for the rational design of molecules with specific, tailored functionalities. For instance, computational screening can identify derivatives with enhanced catalytic activity, improved binding affinity to a biological target, or specific electronic properties. This predictive power significantly reduces the experimental effort required to discover new and useful compounds.

Table 2: Potential Applications of Computationally Designed Derivatives

| Application Area | Desired Property | Computational Design Approach |

|---|---|---|

| Catalysis | Enhanced catalytic efficiency and selectivity. | Modeling transition states, calculating activation energies, designing ligands with optimal steric and electronic properties. |

| Materials Science | Novel optical or electronic properties. | Calculating electronic band structures, predicting absorption and emission spectra, simulating molecular self-assembly. |

| Medicinal Chemistry | Improved binding affinity and selectivity for a biological target. | Molecular docking, free energy calculations, quantitative structure-activity relationship (QSAR) modeling. |

Multidisciplinary Approaches for Expanding Academic Impact

The full potential of this compound will be realized through collaborative, multidisciplinary research efforts. By combining expertise from synthetic organic chemistry, catalysis, computational chemistry, materials science, and biology, a more comprehensive understanding of this molecule and its derivatives can be achieved. For example, collaboration between synthetic chemists and materials scientists could lead to the development of novel polymers or functional materials incorporating the this compound scaffold. Similarly, partnerships with biologists and medicinal chemists could explore the potential of its derivatives as new therapeutic agents or biological probes. Such interdisciplinary projects will not only broaden the academic impact of research on this compound but also accelerate its translation into practical applications.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS H330/H335).

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent oxidation or moisture absorption .

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste (GHS P501) .

How can researchers design assays to evaluate this compound’s potential as an enzyme inhibitor?

Advanced Research Question

- Enzyme Selection : Prioritize targets with structural similarity to known oxane-amine interactors (e.g., monoamine oxidases or cytochrome P450 isoforms).

- Kinetic Assays : Use fluorogenic substrates (e.g., resorufin-based probes) to monitor inhibition in real time. Calculate IC₅₀ values via dose-response curves.

- Structural Analysis : Co-crystallize the compound with the enzyme for X-ray crystallography to identify binding modes .

What analytical approaches confirm the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation via LC-MS or NMR.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.

- Stabilizers : Test antioxidants (e.g., BHT) or buffering agents to enhance stability in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.